Sodium hexafluorophosphate

Übersicht

Beschreibung

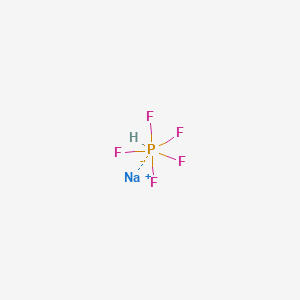

Sodium hexafluorophosphate is an inorganic compound with the chemical formula NaPF6 . It is a white solid, sensitive to air and carbon dioxide . It has been used as a component of a non-aqueous electrolyte in rechargeable sodium-ion batteries .

Synthesis Analysis

Sodium hexafluorophosphate can be prepared by the reaction: PCl5 + NaCl + 6 HF → NaPF6 + 6 HCl . It can also be prepared via ion exchange of KDFP and NaPF6 .Molecular Structure Analysis

The molecular formula of Sodium hexafluorophosphate is NaPF6 . It has a molar mass of 167.95 g/mol .Chemical Reactions Analysis

Sodium hexafluorophosphate has been used as a precursor to prepare electrolytes for sodium-ion batteries . It can also be used as an ion-pairing agent for the determination of inorganic species in saline solutions .Physical And Chemical Properties Analysis

Sodium hexafluorophosphate is a white solid that is sensitive to air and carbon dioxide . It is slightly soluble in water . It has a density of 2.369 g/mL at 25 °C and decomposes at high temperatures .Wissenschaftliche Forschungsanwendungen

Electrolytes for Sodium-Ion Batteries

NaPF₆ is utilized as a precursor in the preparation of electrolytes for sodium-ion batteries. These batteries are gaining attention as a potential alternative to lithium-ion batteries due to their cost-effectiveness and the abundance of sodium. NaPF₆ contributes to the ionic conductivity and stability of the electrolyte, which is crucial for the battery’s performance and longevity .

Catalyst in Organic Synthesis

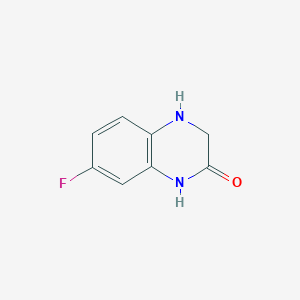

Bound to amberlite resin, NaPF₆ serves as a catalyst for the synthesis of benzimidazoles and quinoxalines . These heterocyclic compounds are significant in pharmaceuticals and materials science. The use of NaPF₆ enhances the reaction rates and yields, making the process more efficient.

Ion-Pairing Agent in Analytical Chemistry

In analytical chemistry, NaPF₆ acts as an ion-pairing agent for the determination of inorganic species in saline solutions . It helps in the separation and analysis of compounds in complex mixtures, improving the accuracy of chromatographic methods.

Electrocatalysis

NaPF₆ is involved in electrocatalysis processes within deep eutectic solvents (DESs). These processes are essential for synthesizing high-value products with minimal environmental impact. NaPF₆’s role in electrocatalysis is pivotal for sustainable energy solutions and material innovation .

Non-Aqueous Electrolyte Component

As a component of non-aqueous electrolytes, NaPF₆ is used in rechargeable sodium-ion batteries. It enhances the solubility of active materials and improves the electrochemical properties of the batteries, which is vital for energy storage technologies .

Synthesis of Fluorophosphates

NaPF₆ can be synthesized through a reaction involving PCl₅, NaCl, and HF, leading to the production of various fluorophosphates . These compounds have diverse applications, including in the field of materials science for the development of new materials with unique properties.

Wirkmechanismus

Target of Action

Sodium hexafluorophosphate (NaPF6) is an inorganic compound . It primarily targets rechargeable sodium-ion batteries, where it is used as a component of a non-aqueous electrolyte .

Mode of Action

In the context of sodium-ion batteries, sodium hexafluorophosphate acts as an electrolyte . Electrolytes are substances that produce an electrically conducting solution when dissolved in a polar solvent. In this case, NaPF6 facilitates the movement of ions within the battery, which is crucial for the battery’s operation.

Biochemical Pathways

It plays a significant role in the electrochemical processes within sodium-ion batteries . The exact pathways and downstream effects would depend on the specific design and materials of the battery.

Result of Action

The primary result of sodium hexafluorophosphate’s action in a sodium-ion battery is the facilitation of ion movement, which is essential for the battery’s ability to store and discharge electrical energy .

Action Environment

The efficacy and stability of sodium hexafluorophosphate can be influenced by various environmental factors. For instance, temperature can affect the efficiency of ion transport and the overall performance of the battery . Additionally, the compound should be handled in a well-ventilated area, and exposure to dust, fume, gas, mist, vapors, or spray should be avoided .

Disclaimer: This information is based on the current understanding and usage of sodium hexafluorophosphate. Always refer to appropriate safety data sheets and consult with experts for handling and usage instructions .

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.Na/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMADQUOCJBLXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NaP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943875 | |

| Record name | Sodium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.9539503 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Sodium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

21324-39-0 | |

| Record name | Sodium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21324-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is NaPF₆ used in batteries?

A: NaPF₆ is commonly used as an electrolyte salt in both lithium-ion and sodium-ion batteries. [, , ] This is due to its high ionic conductivity when dissolved in appropriate solvents, facilitating efficient ion transport between the battery electrodes during charging and discharging. [, , ]

Q2: What are the limitations of NaPF₆ in battery electrolytes?

A: Despite its prevalence, NaPF₆ possesses limitations. It exhibits hygroscopicity, meaning it readily absorbs moisture from the air. [, ] This can lead to the formation of hydrofluoric acid (HF), a toxic byproduct, within the battery. [, ] This degradation pathway raises safety concerns and can negatively impact battery performance.

Q3: Are there alternative electrolyte salts to NaPF₆ for sodium-ion batteries?

A: Yes, researchers are actively exploring alternatives to NaPF₆. One promising avenue is sodium borate salts. Studies have shown that salts like Na[B(hfip)₄]⋅DME (hfip = hexafluoroisopropyloxy) and Na[B(pp)₂] (pp = perfluorinated pinacolato) demonstrate excellent electrochemical performance in sodium-ion batteries. [] Notably, Na[B(pp)₂] exhibits high tolerance to air and water, addressing a key limitation of NaPF₆. []

Q4: How does the concentration of NaPF₆ in diglyme affect ion transport?

A: Molecular dynamics simulations reveal that as the concentration of NaPF₆ increases in diglyme, the diffusion coefficients of both sodium ions (Na+) and hexafluorophosphate ions (PF6-) decrease. [] This suggests that higher concentrations hinder ion mobility, potentially impacting electrolyte conductivity.

Q5: How does temperature influence ion interactions in diglyme-based NaPF₆ electrolytes?

A: MD simulations show that increasing temperature weakens Na+---O(diglyme) interactions while strengthening Na+---F(PF6-) interactions in diglyme-based electrolytes. [] Additionally, higher temperatures generally increase the diffusion coefficients of both Na+ and PF6- ions, leading to increased ionic conductivity. []

Q6: What role does the solid electrolyte interphase (SEI) play in tin phosphide anodes with NaPF6 electrolytes?

A: Research on tin phosphide (Sn4P3) anodes with NaPF6-based electrolytes highlights the critical role of the SEI layer. [] It was found that charging the anode to 2.5 V resulted in stripping of the SEI from tin particles, contributing to capacity fading. [] This emphasizes the importance of understanding and controlling SEI formation and stability for improved battery performance.

Q7: Can the desodiation cut-off potential impact capacity retention in tin phosphide anodes?

A: Yes, studies demonstrate that lowering the desodiation cut-off potential to 1.2 V significantly enhances capacity retention in tin phosphide anodes compared to a higher cut-off of 2.5 V. [] This improvement was observed for both NaPF6 and sodium bis(fluorosulfonyl)imide (NaFSI) electrolytes, suggesting a potential strategy for enhancing anode longevity.

Q8: How compatible are common protective coatings with NaPF6-containing electrolytes in sodium-ion batteries?

A: A study investigating the compatibility of protective coatings for integrated sensors in sodium-ion batteries found that epoxy-based coatings exhibited superior resistance to a 1 M NaPF6 electrolyte solution in a mixture of ethylene carbonate (EC) and diethylene carbonate (DEC). [] In contrast, Parylene coatings, commonly used in lithium-ion batteries, showed signs of degradation in the presence of the electrolyte. []

Q9: What spectroscopic techniques are used to study NaPF6?

A9: Several spectroscopic methods are employed to characterize NaPF6 and its interactions. These include:

Q10: How is the crystal structure of NaPF6 determined?

A: Single-crystal X-ray diffraction (XRD) is a powerful technique used to determine the precise arrangement of atoms within the NaPF6 crystal lattice. [] This information is crucial for understanding its physicochemical properties.

Q11: Can you provide examples of analytical applications where NaPF6 plays a role in preconcentration?

A11: Certainly! NaPF6-based ISFME has been successfully applied for preconcentrating and determining a variety of analytes in diverse sample matrices, such as:

- Tungsten in environmental and biological samples []

- Carbaryl and carbofuran (pesticides) in water []

- Lead in water []

- Aluminum in food, water, and biological samples []

- Zinc in environmental and food samples [, ]

- Cobalt and nickel ions in urine []

Q12: Does NaPF6 have applications outside of battery research?

A12: Yes, NaPF6 finds applications in various fields, including:

Q13: What are the safety concerns associated with NaPF6?

A: The primary safety concern stems from its hydrolysis to HF upon exposure to moisture. [, ] HF is highly corrosive and toxic, posing risks to human health and the environment. Proper handling and storage procedures are crucial to minimize risks.

Q14: Are there any sustainability concerns regarding the use of NaPF6 ?

A: Yes, the production and disposal of NaPF6 raise environmental concerns. [] It is crucial to develop sustainable synthesis methods and explore recycling strategies to minimize its environmental footprint.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)